N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,6-difluorobenzamide
Description
This compound features three distinct structural motifs:
- Benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole): A bicyclic aromatic system known for enhancing metabolic stability and influencing lipophilicity .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N3O3/c27-18-4-1-2-7-21(18)31-10-12-32(13-11-31)22(17-8-9-23-24(14-17)35-16-34-23)15-30-26(33)25-19(28)5-3-6-20(25)29/h1-9,14,22H,10-13,15-16H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAYBJOLGOBASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a piperazine ring, and difluorobenzamide. This unique combination of functional groups contributes to its diverse biological activities.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : The compound was tested against various cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma). The results indicated a dose-dependent inhibition of cell proliferation with IC50 values around 25.72 ± 3.95 μM for MCF7 cells .
- In Vivo Studies : Animal models showed that treatment with the compound led to reduced tumor growth rates compared to control groups, suggesting its potential as an effective anticancer agent .
2. Neuropharmacological Effects
The piperazine component is known for its neuroactive properties. Compounds containing piperazine have been linked to:
- Anxiolytic and Antidepressant Effects : Research indicates that similar compounds can modulate serotonin receptors, which may contribute to their anxiolytic effects .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound likely interacts with multiple neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and behavior.
- Enzyme Inhibition : Its structure suggests potential inhibition of key enzymes involved in cancer cell proliferation and survival pathways.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of a related compound in tumor-bearing mice, it was found that the administration of the compound resulted in a significant reduction in tumor size after two weeks of treatment compared to untreated controls. Histopathological analysis revealed increased apoptosis in tumor tissues .
Case Study 2: Neuroactive Properties
A clinical trial assessing the anxiolytic effects of a piperazine derivative demonstrated significant improvements in anxiety scores among participants compared to placebo controls. These findings support the hypothesis that compounds with similar structures may have beneficial effects on mental health disorders .
Comparison with Similar Compounds
Compounds with Benzo[d][1,3]dioxol-5-yl and Amide Linkages
Example Compounds :
- 2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (4p)
- N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-2-(2-fluorophenyl)acetamide
Key Differences :
- The target compound’s piperazine and difluorobenzamide groups differentiate it from simpler benzodioxole-acetamide derivatives.
Piperazine-Containing Analogues
Example Compounds :
- 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o)
- Ziprasidone-Related Compound B (5,5'-Bis(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-3,3'-biindoline-2,2'-dione)
Key Differences :
Fluorinated Benzamide Derivatives
Example Compounds :
- Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
- N-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-2-chloroacetamide
Key Differences :
- Despite shared 2,6-difluorobenzamide motifs, biological applications diverge due to auxiliary substituents. Diflubenzuron’s 4-chlorophenyl group directs pesticidal activity, while the target compound’s piperazine may favor CNS targeting .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
